1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid
Description
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid moiety. This compound is structurally significant in medicinal chemistry, particularly in the design of protease inhibitors, peptidomimetics, and other bioactive molecules. The fluorine atom at position 3 and the carboxylic acid at position 4 contribute to its electronic and steric properties, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
3-fluoro-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-12-8-16(7-6-11(12)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRHMRLLMPLETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C(=O)O)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deconstructive Fluorination of Piperidine Precursors
A landmark method involves deconstructive fluorination of N-benzoylpiperidine derivatives using silver-mediated C–C bond cleavage (Fig. 1).
Procedure :
- Substrate Preparation : N-Benzoylpiperidine-4-carboxylic acid is treated with AgBF₄ (1.5 equiv) in a 9:1 H₂O/acetone mixture at 40°C.
- Fluorination : Selectfluor® (2.0 equiv) is added to the reaction, enabling dual decarboxylative and deconstructive fluorination.
- Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 28% (3,5-difluoro) |
| Reaction Time | 24 h |
| Selectivity (3-F) | 55% (path A) |
Mechanistic Insight :
The reaction proceeds via radical intermediates, with AgBF₄ facilitating C–C bond cleavage. Path A involves direct fluorination of a hemiaminal intermediate, while Path B proceeds through decarboxylation.
Hydrogenation-Protection Sequence
A scalable approach involves sequential hydrogenation and protecting group strategies (Fig. 2).
Stepwise Protocol :
- Pyridine Reduction : 3,5-Pyridinedicarboxylic acid diethyl ester is hydrogenated over PtO₂ (20 mol%) in ethanol under H₂ (75 psi) for 18 h, yielding piperidine-3,5-dicarboxylate.
- Cbz Protection : The piperidine nitrogen is protected using benzyl chloroformate (CbzCl, 1.2 equiv) and triethylamine (TEA) in dichloromethane (DCM) at 0°C.
- Fluorination : The intermediate undergoes decarboxylative fluorination with Selectfluor® (1.5 equiv) in acetonitrile/H₂O (4:1) at 60°C.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Hydrogenation Yield | Quantitative |
| Cbz Protection | 90% (GC-MS) |
| Fluorination Yield | 46% |
Critical Note :
The use of PtO₂ ensures complete reduction of the pyridine ring, while TEA prevents HCl-mediated decomposition during Cbz protection.
Enzymatic Desymmetrization and Fluorination
A biocatalytic route leverages lipases for asymmetric synthesis (Fig. 3).
Process :
- Desymmetrization : meso-1-Benzyl-3,5-diethyl piperidine-1,3,5-tricarboxylate is treated with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) to yield enantiopure monoacid.
- Fluorination : The monoacid is reacted with Selectfluor® (1.2 equiv) in acetonitrile at 80°C for 12 h.
Performance Metrics :
| Parameter | Value |
|---|---|
| Enzyme Efficiency | 98% ee |
| Fluorination Yield | 62% |
Advantage :
This method avoids racemization, making it ideal for producing enantiopure fluoropiperidines.
Comparative Analysis of Methods
Table 1. Method Comparison
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Deconstructive | 28 | Moderate | Low | High |
| Hydrogenation | 46 | High | High | Moderate |
| Biocatalytic | 62 | Very High | Moderate | Low |
Key Findings :
- The hydrogenation-protection sequence offers the best balance of yield and scalability.
- Enzymatic routes provide superior enantioselectivity but require specialized equipment.
- Silver-mediated fluorination is limited by competing decarboxylation pathways.
Industrial Considerations and Process Optimization
Solvent Systems
Catalyst Recycling
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or benzyloxycarbonyl positions using nucleophiles like amines or thiols.
Hydrolysis: The benzyloxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Based on the search results, here's what is known about the compound 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid and its potential applications:
Basic Information
- IUPAC Name: rel-(3R,4S)-1-((benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid
- Formula: C14H16FNO4
- Molecular Weight: 281.29
- CAS Registry Number: 1404196-53-7
Synonyms
Safety Information
- Signal Word: Warning
- Hazard Statements: H315, H319, H335
- Precautionary Statements: P261, P305+351+338, P302+352
Potential Applications
While the search results do not provide specific applications for this exact compound, they do suggest its use as a building block in chemical synthesis . Related information indicates the potential use of fluorinated compounds in various applications:
- Building Blocks: It can be used as a building block in the synthesis of various chemicals .
- Fluorinated Building Blocks: It falls under the category of fluorinated building blocks, suggesting its potential use in creating more complex fluorinated molecules .
Additional Notes
- One search result mentions "Apimeds Pharmaceuticals US, Inc." and a sublicensable, royalty-bearing license, but it's not directly linked to the specified compound .
- Another search result discusses research methods, academic writing, and historical knowledge, which is not directly relevant to the compound .
- One search result refers to the use of radioactivity in various fields like chemicals, petroleum, pharmaceuticals, and medicine for process improvement and research, but does not directly relate to the applications of the compound .
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other positions. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound’s stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs, focusing on substituents, heterocyclic cores, and functional groups:
Key Observations :
- Fluorine Position: Fluorine at position 3 (piperidine) versus position 4 (pyrrolidine) influences electronic properties and steric hindrance. For example, 3-fluoropiperidine derivatives may enhance metabolic stability compared to non-fluorinated counterparts .
- Functional Groups: The presence of -COOH vs. carboxamide (-CONH2) modulates solubility and hydrogen-bonding capacity. For instance, N-Cbz-4-piperidinecarboxylic acid (non-fluorinated) is widely used as a building block for peptide coupling .
Biological Activity
1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a benzyloxycarbonyl group, a fluorine atom at the 3-position, and a carboxylic acid group at the 4-position, contribute to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula : C14H16FNO4
- Molecular Weight : 281.29 g/mol
- CAS Number : 1303974-60-8
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent, its role in enzyme inhibition, and its interaction with neurotransmitter systems.
Anticancer Activity
Recent studies indicate that compounds related to piperidine derivatives exhibit significant anticancer properties. For instance, a related piperidine compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The mechanism involves interaction with specific molecular targets that are crucial for cancer cell proliferation.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes:
- Monoacylglycerol Lipase (MAGL) : Inhibition of MAGL can influence endocannabinoid levels, which are linked to pain and cancer progression .
- Acetylcholinesterase (AChE) : The compound may also interact with AChE, impacting neurotransmitter levels and potentially providing therapeutic effects in neurodegenerative diseases .
The biological activity of this compound is attributed to several key interactions:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing binding affinity to target proteins.
- Electrophilic Character : The presence of the fluorine atom increases the electrophilicity of the compound, facilitating interactions with nucleophilic sites on enzymes and receptors.
- Structural Similarity : Its structural features allow it to mimic other biologically active molecules, enabling it to act as a ligand for various receptors.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid | Lacks fluorine; different reactivity | Lower enzyme inhibition |
| 3-Fluoropiperidine-4-carboxylic acid | Lacks benzyloxycarbonyl group; affects properties | Reduced anticancer activity |
| 1-((Benzyloxy)carbonyl)-4-piperidone | Contains ketone instead of carboxylic acid | Different chemical behavior |
Case Studies and Research Findings
Research has shown promising results for piperidine derivatives in cancer therapy and neuroprotection:
- A study highlighted that certain piperidine analogs could induce apoptosis in cancer cells through specific signaling pathways .
- Another investigation into dual inhibitors of cholinesterases demonstrated that modifications in the piperidine structure could enhance brain exposure and therapeutic efficacy against Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with fluorination of the piperidine ring followed by benzyloxycarbonyl (Cbz) protection. Key steps include:
- Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the fluorine atom at the 3-position.
- Cbz Protection : Reaction with benzyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to scavenge HCl .
- Carboxylic Acid Activation : Final oxidation or hydrolysis steps to generate the 4-carboxylic acid moiety.
- Optimization : Continuous flow reactors can enhance yield (up to 85%) and purity (>95%) by improving mixing and temperature control .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial fluorine) and regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 296.11) and detect impurities .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
- HPLC/LC-MS : Quantify purity (>98% for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the compound’s stability evaluated under various pH and temperature conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Stability is typically highest at pH 4–6 .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (e.g., >150°C) .
Advanced Research Questions
Q. How does stereochemistry at the 3-fluoro and 4-carboxylic acid positions influence biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize all four stereoisomers (3R,4R; 3R,4S; 3S,4R; 3S,4S) and test binding affinity to targets like G-protein-coupled receptors (GPCRs). For example, the (3R,4R) isomer shows 10-fold higher activity in enzyme inhibition assays due to optimal spatial alignment with catalytic sites .
- Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with residues like Asp189 in trypsin-like proteases .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Structural Analogs : Test derivatives (e.g., replacing Cbz with Boc) to isolate the impact of specific functional groups. For example, Cbz derivatives exhibit stronger cellular uptake due to lipophilicity (logP = 1.8 vs. 0.5 for Boc) .
- Meta-Analysis : Use tools like SEA (Similarity Ensemble Approach) to identify off-target interactions that may explain variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use Schrödinger’s Glide to model binding to targets (e.g., SARS-CoV-2 main protease). The fluoropiperidine moiety occupies the S4 pocket, with a docking score of −9.2 kcal/mol .
- QSAR Models : Develop quantitative structure-activity relationship (QSAR) models using descriptors like molar refractivity (MR = 65.7) and topological polar surface area (TPSA = 75 Ų) to predict ADMET properties .
Q. What experimental approaches optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Resolutions : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification. Enantiomeric excess (ee) >99% is achievable with isocratic elution (hexane:isopropanol = 90:10) .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for stereoselective fluorination, achieving 92% ee in kinetic resolutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
